4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate
Description
4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate is a complex organic compound with the molecular formula C17H16F3N3O2S2 and a molecular weight of 415.45 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and chemical biology .
Properties
IUPAC Name |
3-cyano-6-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate;4-methylmorpholin-4-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F3N2OS2.C5H11NO/c13-12(14,15)10(18)7-4-6(5-16)11(19)17-9(7)8-2-1-3-20-8;1-6-2-4-7-5-3-6/h1-4H,(H,17,19);2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUMHSVXQPMQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCOCC1.C1=CSC(=C1)C2=C(C=C(C(=N2)[S-])C#N)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate typically involves multi-step organic reactionsThe final step involves the formation of the morpholin-4-ium salt .
Industrial Production Methods
The synthesis is carried out under controlled laboratory conditions to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano or trifluoroacetyl groups.
Substitution: The thiophene ring can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine and thiophene compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM .
Case Study:
A study involving the synthesis of thiazolo[4,5-b]pyridines reported promising results in antimicrobial activity, suggesting that structural modifications similar to those found in 4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate could lead to new antimicrobial agents .
Drug Development
The compound's structural characteristics make it a suitable candidate for further optimization in drug design. The binding interactions and molecular docking studies indicate that it may serve as a lead compound for developing inhibitors targeting specific enzymes involved in bacterial resistance mechanisms .
Table: Comparison of Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Heterocyclic structure with thiophene and trifluoroacetyl groups | Antimicrobial potential |
| Thiazolo[4,5-b]pyridines | Similar pyridine framework | Antimicrobial against Pseudomonas aeruginosa |
| 5-Methyl-7-phenyl-thiazolo[4,5-b]pyridin derivatives | Variations in substituents | Cytotoxicity against cancer cells |
Inhibitory Effects on Enzymes
Research indicates that compounds similar to this compound can act as inhibitors for key enzymes such as DNA gyrase and MurD. These enzymes are critical for bacterial cell wall synthesis and DNA replication, making them ideal targets for antibiotic development .
Case Study:
Molecular docking studies have revealed that certain derivatives exhibit strong binding affinities to these enzymes, suggesting their potential as effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-ium, 3-cyano-6-phenyl-4-thiophen-2-yl-pyridine-2-thiolate: This compound has a similar structure but with a phenyl group instead of a trifluoroacetyl group.
4-Methylmorpholin-4-ium, 3-cyano-6-thien-2-yl-5-(trifluoroacetyl)pyridine-2-thiolate: This is a closely related compound with similar functional groups.
Uniqueness
The uniqueness of 4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Chemical Formula : C23H25ClN4O2S
- Molecular Weight : 489.062 g/mol
The presence of thiophene and pyridine rings contributes to its biological activity by facilitating interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 4-methylmorpholin-4-ium derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiol-containing compounds can inhibit the growth of various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiol Compound A | H. pylori | 3.12 µg/mL |
| Thiol Compound B | M. tuberculosis | 3.12 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. It is suggested that the compound may act through mechanisms such as DNA alkylation and cross-linking, which are crucial for inducing cell death in cancer cells .
In vitro studies have shown that similar morpholine derivatives can inhibit specific kinases involved in cancer cell proliferation:
| Compound | Target Kinase | IC50 (nM) | Effect |
|---|---|---|---|
| Compound X | ATR | 50 | Inhibits tumor cell growth |
| Compound Y | Chk1 | 5 | Induces apoptosis |
The biological activity of this compound may be attributed to several mechanisms:
- DNA Interaction : The compound's structure allows it to intercalate into DNA, leading to cross-linking and subsequent apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in DNA repair pathways, enhancing the efficacy of existing chemotherapeutic agents.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, further promoting cell death .
Case Studies
- Study on Antibacterial Properties : A study evaluated the antibacterial efficacy of morpholine derivatives against Staphylococcus aureus, reporting significant inhibition at concentrations as low as 10 µg/mL.
- Anticancer Efficacy in Xenograft Models : In vivo experiments using xenograft models demonstrated that treatment with related morpholine compounds led to a reduction in tumor size by over 50% compared to controls.
Q & A
Basic: What synthetic strategies and purification methods are recommended for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step protocols, often starting with condensation reactions of key intermediates. For example:
- Use tetrahydrofuran (THF) as a solvent and triethylamine (EtN) as a base to facilitate nucleophilic substitutions or coupling reactions (e.g., thiolate group incorporation) .
- Monitor reaction progress via thin-layer chromatography (TLC) to track intermediate formation .
- Purify the final product using column chromatography (silica gel) and validate purity via NMR and HPLC .
- For thiophene-containing analogs, ensure inert atmosphere (N) to prevent oxidation of sensitive moieties .
Basic: Which spectroscopic techniques are critical for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use , , and NMR to confirm substituent positions (e.g., trifluoroacetyl, cyano groups) and detect impurities .
- IR Spectroscopy : Identify key functional groups (C≡N stretch ~2200 cm, C=O from trifluoroacetyl ~1700 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced: How can crystallographic refinement address challenges like twinning or disorder?
Methodological Answer:
- SHELX Suite : Use SHELXL for refinement, particularly for high-resolution data or twinned crystals. Implement the HKLF 5 format for twin refinement .
- Disorder Handling : Apply PART and SUMP commands to model disordered regions (e.g., flexible thiophene or morpholinium groups) .
- Validation Tools : Cross-check with PLATON or CCDC tools to ensure geometric accuracy and hydrogen bonding consistency .
Advanced: What experimental designs resolve contradictions in reported spectral data?
Methodological Answer:
- Standardized Conditions : Reproduce synthesis and characterization under controlled conditions (e.g., solvent purity, temperature) .
- Cross-Validation : Combine X-ray crystallography with NMR to resolve ambiguities (e.g., tautomerism in thiolate groups) .
- Dynamic NMR : Study temperature-dependent NMR shifts to identify dynamic processes (e.g., rotational barriers in trifluoroacetyl groups) .
Advanced: How to design structure-activity relationship (SAR) studies by modifying substituents?
Methodological Answer:
- Systematic Substitution : Replace thiophen-2-yl with other heterocycles (e.g., furan, pyridine) to assess electronic effects on bioactivity .
- In Vitro Assays : Test modified analogs for biological activity (e.g., antimicrobial, enzyme inhibition) using standardized protocols .
- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding interactions with target proteins (e.g., kinases) .
Advanced: What mechanistic insights guide reactivity under varying conditions?
Methodological Answer:
- Kinetic Studies : Track reaction rates via UV-Vis or NMR to identify rate-determining steps (e.g., nucleophilic attack on trifluoroacetyl) .
- Isotopic Labeling : Use -labeled intermediates to trace reaction pathways (e.g., cyclization or ring-opening mechanisms) .
- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates for structural analysis .
Basic: How to mitigate degradation of the thiolate group during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
